8-(Trifluoromethyl)chroman-4-amine hydrochloride

Lipophilicity Drug design ADME

8-(Trifluoromethyl)chroman-4-amine hydrochloride is a differentiated CNS drug discovery intermediate. Its 8-CF3 substitution yields a consensus Log P of 2.33—significantly lower than the 7-isomer (Log P 3.99)—allowing precise lipophilicity tuning without altering the chroman core. With a low TPSA of 35.25 Ų and MW of 253.65, it meets CNS drug-like parameters. The amine group supports amide coupling and reductive amination for library synthesis. Supplied as the hydrochloride salt, it ensures reliable solubility and handling. Ideal for SAR campaigns and parallel synthesis.

Molecular Formula C10H11ClF3NO
Molecular Weight 253.65
CAS No. 1392212-91-7
Cat. No. B3101444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)chroman-4-amine hydrochloride
CAS1392212-91-7
Molecular FormulaC10H11ClF3NO
Molecular Weight253.65
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
InChIInChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H
InChIKeyCZTHXVIPUSKPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)chroman-4-amine hydrochloride (CAS 1392212-91-7): A Trifluoromethyl-Substituted Chroman-4-amine Building Block


8-(Trifluoromethyl)chroman-4-amine hydrochloride is a chroman-4-amine derivative featuring a trifluoromethyl group at the 8-position of the chroman ring, supplied as a hydrochloride salt with a molecular formula of C10H11ClF3NO and a molecular weight of 253.65 g/mol . The compound is commercially available with a standard purity of 95% and is utilized as a key intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS)-targeted drug candidates .

Why 8-(Trifluoromethyl)chroman-4-amine hydrochloride Cannot Be Substituted by Other Chroman-4-amine Derivatives


Chroman-4-amine derivatives exhibit position-dependent lipophilicity and steric properties that directly influence membrane permeability and target binding. The trifluoromethyl group at the 8-position imparts a distinct lipophilicity profile compared to non-fluorinated analogs and positional isomers, with a consensus Log P of 2.33 . Substituting this compound with 7-(trifluoromethyl)chroman-4-amine hydrochloride (Log P = 3.99) or the non-fluorinated chroman-4-amine hydrochloride (Log P = 2.97) [1] would alter partition coefficients by up to 1.66 log units, potentially affecting tissue distribution and pharmacokinetic behavior in lead optimization workflows.

8-(Trifluoromethyl)chroman-4-amine hydrochloride: Quantitative Differentiation vs. Analogs


Reduced Lipophilicity vs. Non-Fluorinated Chroman-4-amine Hydrochloride

8-(Trifluoromethyl)chroman-4-amine hydrochloride exhibits a consensus Log P of 2.33 , which is 0.64 log units lower than the Log P of 2.97 reported for non-fluorinated chroman-4-amine hydrochloride [1]. This lower lipophilicity may reduce non-specific protein binding and improve aqueous solubility.

Lipophilicity Drug design ADME

Positional Isomer Comparison: 8- vs. 7-(Trifluoromethyl)chroman-4-amine Hydrochloride Lipophilicity

The 8-substituted isomer shows a consensus Log P of 2.33 , whereas the 7-substituted isomer has a reported Log P of 3.99 . This 1.66 log unit difference demonstrates a strong position-dependent effect on lipophilicity.

Lipophilicity Structure-activity relationship Positional isomer

Favorable Physicochemical Parameters for CNS Penetration: TPSA and Molecular Weight

8-(Trifluoromethyl)chroman-4-amine hydrochloride has a topological polar surface area (TPSA) of 35.25 Ų and a molecular weight of 253.65 g/mol . These values fall well within the established CNS drug-like space where TPSA < 70 Ų and MW < 400 Da are associated with favorable blood-brain barrier penetration [1].

CNS drug design Blood-brain barrier TPSA

Commercial Purity Benchmark: Consistent 95% Purity Across Multiple Vendors

8-(Trifluoromethyl)chroman-4-amine hydrochloride is supplied at a minimum purity of 95% by multiple vendors, including AKSci and Bidepharm . This consistency reduces batch-to-batch variability compared to less established analogs that may have lower or less documented purity.

Purity Chemical supply Quality control

High-Value Application Scenarios for 8-(Trifluoromethyl)chroman-4-amine hydrochloride


CNS Drug Discovery: Scaffold for Blood-Brain Barrier Penetrant Candidates

8-(Trifluoromethyl)chroman-4-amine hydrochloride serves as a privileged scaffold for designing CNS-penetrant small molecules. Its low TPSA of 35.25 Ų and molecular weight of 253.65 g/mol align with established CNS drug-like parameters [1], and its lipophilicity profile (consensus Log P = 2.33) supports membrane permeability. The compound can be functionalized via the amine group to generate libraries of derivatives for neuroscience targets.

Lead Optimization: Modulation of Lipophilicity via Positional Isomer Selection

In structure-activity relationship (SAR) campaigns, the choice of trifluoromethyl substitution position significantly alters lipophilicity. The 8-isomer (Log P = 2.33) is markedly less lipophilic than the 7-isomer (Log P = 3.99) . This difference allows medicinal chemists to tune partition coefficients without altering the core scaffold, enabling fine control over ADME properties.

Synthetic Intermediate: Reliable Building Block for Library Synthesis

With a consistent 95% purity supplied by multiple vendors , 8-(trifluoromethyl)chroman-4-amine hydrochloride is a reliable building block for parallel synthesis and medicinal chemistry workflows. Its amine functionality permits straightforward amide coupling, reductive amination, and other derivatizations, while the trifluoromethyl group confers metabolic stability to downstream products.

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